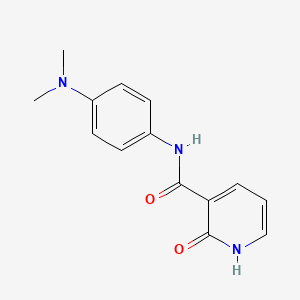

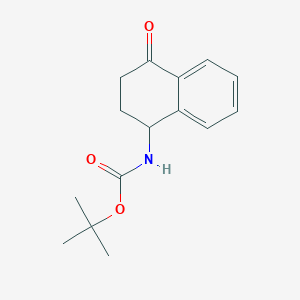

4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and an amide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis reactions, and the triazole ring could be involved in cycloaddition reactions .科学的研究の応用

Pharmaceutical Drug Development

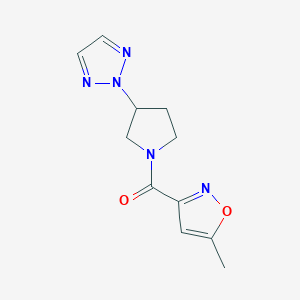

The core structure of the compound, which includes an imidazole ring, is known for its broad range of biological activities. Imidazole derivatives are utilized in the development of drugs with antibacterial, antifungal, and antiviral properties . This compound could be explored for its therapeutic potential, particularly in creating new medications for infectious diseases.

Anticancer Research

Compounds with similar structures have been studied for their antitumor properties. The presence of a 1,2,4-triazole moiety, which is known to exhibit anticancer activity, suggests that this compound could be valuable in synthesizing new chemotherapeutic agents .

Antioxidant Applications

Derivatives of imidazole, which is part of this compound’s structure, have shown good scavenging potential in antioxidant assays. This indicates that the compound could be beneficial in research focused on oxidative stress and related disorders .

Anti-inflammatory and Analgesic Research

The imidazole and 1,2,4-triazole rings are often found in compounds with anti-inflammatory and analgesic effects. This compound could contribute to the development of new anti-inflammatory drugs or pain relief medications .

Neurological Disorder Treatments

Given the piperidine substructure, which is associated with neurological effects, this compound might be useful in synthesizing drugs for treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and others .

Antimicrobial and Antiprotozoal Research

The compound’s structural similarity to known antimicrobial and antiprotozoal agents suggests potential applications in treating infections caused by bacteria and protozoa .

Enzyme Inhibition Studies

Compounds with imidazole and triazole rings have been used as enzyme inhibitors. This compound could be significant in studying the inhibition of enzymes that are targets for drug therapy .

Chemical Biology and Biochemistry

In chemical biology, this compound could be used as a tool to understand biological processes at the molecular level, potentially serving as a probe or a model to study protein interactions, signaling pathways, or metabolic processes .

将来の方向性

作用機序

Target of Action

The primary targets of the compound “4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,2,4-triazole moiety . .

Mode of Action

Given its structural similarity to other 1,2,4-triazole derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions . The presence of the 1,2,4-triazole ring, a phenyl group, and a piperidine ring could contribute to its binding affinity and selectivity.

Biochemical Pathways

Other 1,2,4-triazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, depending on its targets.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of other 1,2,4-triazole derivatives , this compound could potentially induce a wide range of effects.

特性

IUPAC Name |

4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3/c1-27-23(32)29(19-5-3-2-4-6-19)22(26-27)17-11-13-28(14-12-17)15-20(30)25-18-9-7-16(8-10-18)21(24)31/h2-10,17H,11-15H2,1H3,(H2,24,31)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZJRIRPKZZJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2876688.png)

![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)

![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)

![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)

![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)

![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)